2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 4-hydroxybenzaldehyde, and 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Condensation Reaction: The initial step involves a condensation reaction between 2-chlorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(2-Bromobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(2-Fluorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the presence of the chlorine atom in the benzyl group can significantly influence its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a class of heterocyclic compounds with potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromeno-pyrrole framework. Its molecular formula is C18H16ClNO3, and it has notable features such as:
- Chlorobenzyl group : Enhances lipophilicity and biological activity.
- Hydroxyphenyl group : May contribute to antioxidant properties.
- Dihydrochromeno structure : Implicated in various biological interactions.
Property | Value |
---|---|
Molecular Weight | 335.78 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | Not available |
The biological activity of This compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxy group in the phenyl moiety may confer significant antioxidant properties, which are crucial in combating oxidative stress-related diseases .
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the Main protease (Mpro) of SARS-CoV-2, indicating potential antiviral properties .
- Glucokinase Activation : The compound has been noted to exhibit glucokinase activation, which is beneficial in managing glucose levels and could have implications for diabetes treatment .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds within the same structural class. For example, derivatives of pyrrole have shown significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Case Studies
- Antiviral Efficacy : A study demonstrated that similar chromeno-pyrrole derivatives exhibited high efficacy against viral proteases, suggesting that our compound may also possess antiviral properties .
- Antioxidant Studies : Research evaluating the antioxidant capacity of related compounds showed promising results in reducing oxidative stress markers in vitro, which could be extrapolated to our compound's activity .
- In Vivo Studies : Animal models treated with similar compounds showed improved metabolic profiles, indicating potential applications in metabolic disorders .
Properties
Molecular Formula |
C25H18ClNO4 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18ClNO4/c1-14-6-11-20-18(12-14)23(29)21-22(15-7-9-17(28)10-8-15)27(25(30)24(21)31-20)13-16-4-2-3-5-19(16)26/h2-12,22,28H,13H2,1H3 |
InChI Key |
PVXRCEXPQMRTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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